molecular formula C5H12O2 B7821286 1-Ethoxy-2-methoxyethane CAS No. 500005-27-6

1-Ethoxy-2-methoxyethane

Cat. No.: B7821286
CAS No.: 500005-27-6
M. Wt: 104.15 g/mol
InChI Key: CAQYAZNFWDDMIT-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methoxyethane, also known as ethylene glycol ethyl methyl ether, is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a mild, ether-like odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-methoxyethane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows:

R-O+R’-XR-O-R’+X\text{R-O}^- + \text{R'-X} \rightarrow \text{R-O-R'} + \text{X}^- R-O−+R’-X→R-O-R’+X−

In this case, sodium ethoxide reacts with 2-methoxyethyl chloride under reflux conditions to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of ethylene oxide with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and strong acids.

Major Products:

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted ethers.

Scientific Research Applications

1-Ethoxy-2-methoxyethane has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used as a solvent in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methoxyethane involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of other compounds.

Comparison with Similar Compounds

  • Diethylene glycol dimethyl ether (diglyme)
  • Diethylene glycol ethyl methyl ether (ethyl diglyme)
  • Ethylene glycol dimethyl ether (glyme)

Comparison: 1-Ethoxy-2-methoxyethane is unique due to its specific molecular structure, which provides distinct solubility and reactivity properties compared to similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it a versatile solvent in various applications.

Properties

IUPAC Name

1-ethoxy-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-3-7-5-4-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQYAZNFWDDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74290-33-8
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74290-33-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40964490
Record name 1-Ethoxy-2-methoxyethane
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5137-45-1, 500005-27-6
Record name 1-Ethoxy-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2-methoxyethane
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Record name 2,5-Dioxaheptane
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Record name 1-Ethoxy-2-methoxyethane
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Record name 1-ethoxy-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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